REACTION_CXSMILES
|
CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl.[CH3:26][C:27]1([CH3:40])[C:31]([CH3:33])([CH3:32])[O:30][B:29]([C:34]2[CH2:35][CH2:36][NH:37][CH2:38][CH:39]=2)[O:28]1.[C:41]([O:45][C:46](=[O:52])[CH2:47][CH2:48][C:49](O)=[O:50])([CH3:44])([CH3:43])[CH3:42].C(N(CC)C(C)C)(C)C>O.CN(C=O)C>[O:50]=[C:49]([N:37]1[CH2:36][CH:35]=[C:34]([B:29]2[O:28][C:27]([CH3:40])([CH3:26])[C:31]([CH3:32])([CH3:33])[O:30]2)[CH2:39][CH2:38]1)[CH2:48][CH2:47][C:46]([O:45][C:41]([CH3:44])([CH3:43])[CH3:42])=[O:52] |f:0.1,2.3|
|
Name
|
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1(OB(OC1(C)C)C=1CCNCC1)C
|
Name
|
|
Quantity
|
1.686 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CCC(=O)O)=O
|
Name
|
|
Quantity
|
3.38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the obtained mixture was stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC(=O)OC(C)(C)C)N1CCC(=CC1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |